3-Aminophenylacetic acid

Overview

Description

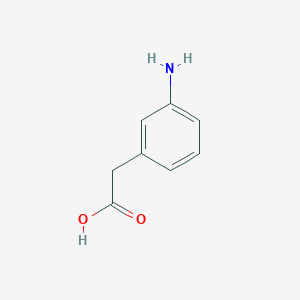

3-Aminophenylacetic acid is an organic compound with the molecular formula C8H9NO2. It consists of a phenyl group attached to an amino group and a carboxylic acid group. This compound appears as a white to off-white crystalline powder and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Aminophenylacetic acid involves the reaction of 3-nitrophenylacetic acid with hydrogen in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group .

Another method involves the esterification of this compound with methanol in the presence of thionyl chloride. The resulting ester is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the nitration of phenylacetic acid followed by catalytic hydrogenation. This method offers high selectivity and mild reaction conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Aminophenylacetic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted derivatives.

Scientific Research Applications

3-Aminophenylacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and peptide synthesis.

Biology: It serves as a precursor for various biologically active compounds.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Aminophenylacetic acid involves its interaction with various molecular targets. In biological systems, it can act as a precursor to neurotransmitters and other bioactive molecules. The amino group allows it to participate in various biochemical pathways, influencing cellular functions and signaling .

Comparison with Similar Compounds

Similar Compounds

- 4-Aminophenylacetic acid

- 2-Aminophenylacetic acid

- 3-Aminosalicylic acid

- 3-Nitrophenylacetic acid

Uniqueness

3-Aminophenylacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its isomers, it offers different reactivity and selectivity in chemical reactions, making it valuable in various synthetic and industrial applications .

Biological Activity

3-Aminophenylacetic acid (3-APA) is an organic compound with the molecular formula and CAS number 14338-36-4. It is recognized for its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This article explores the biological activity of 3-APA, including its mechanisms, applications in immunosensors, and implications in various medical fields.

The chemical structure of 3-APA includes a phenyl ring with an amino group and an acetic acid moiety, contributing to its reactivity and biological properties. Key specifications include:

| Property | Value |

|---|---|

| Molecular Weight | 151.17 g/mol |

| Melting Point | 147°C to 150°C |

| Appearance | White to yellow powder |

| Purity | ≥96% (HPLC) |

3-APA exhibits several mechanisms of action that contribute to its biological activities:

- Antioxidant Activity : Studies have shown that 3-APA can scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property is crucial for protecting cells from damage associated with various diseases.

- Neuroprotective Effects : Research indicates that 3-APA may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation. This has implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Applications in Immunosensors

Recent studies have highlighted the use of 3-APA in developing electrochemical immunosensors. These sensors utilize the compound's functional groups for antibody immobilization, enhancing detection sensitivity for various pathogens.

Case Study: Electrochemical Immunosensor Development

A study focused on creating an electrochemical immunosensor using poly(this compound) (poly(3APA)) demonstrated significant advancements in pathogen detection:

- Methodology : The sensor was developed by electropolymerizing 3-APA onto a graphite pencil lead electrode. Subsequent steps involved activating carboxylic groups for antibody binding.

- Results : The optimized immunosensor showed a limit of detection (LOD) of 27.65 PFU/mL for respiratory syncytial virus (RSV), indicating high sensitivity and specificity for viral detection .

Research Findings

A variety of studies have explored the biological activity of 3-APA:

- Vibrational Spectroscopy : Research employing vibrational spectroscopy techniques revealed insights into the conformational stability of 3-APA and its derivatives, which are essential for understanding their biological interactions .

- Peptide Studies : Investigations into fibril-forming synthetic peptides containing 3-APA indicated its role in self-assembly processes relevant to amyloid diseases .

Properties

IUPAC Name |

2-(3-aminophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSKZLBLGHBCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931848 | |

| Record name | (3-Aminophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14338-36-4 | |

| Record name | (3-Aminophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14338-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014338364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Aminophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary research areas focusing on 3-Aminophenylacetic acid?

A1: The provided research papers highlight two main avenues of exploration for this compound:

- Precursor for other compounds: One study demonstrates its use as a starting material for synthesizing 3-Mercaptophenylacetic acid via diazotization and hydrolytic reactions. [] This highlights its potential as a building block in organic synthesis.

- Model compound in peptide research: Several studies utilize this compound to create model peptides. [, , , , ] This is due to its structural similarity to natural amino acids, making it valuable for studying peptide self-assembly and hydrogen bonding interactions.

Q2: What unique structural features of this compound make it suitable for peptide research?

A: this compound is a non-coded amino acid that readily forms a stable 5-membered NH...N hydrogen-bonded molecular scaffold when incorporated into dipeptides. [, ] This specific interaction is crucial for stabilizing secondary structures in peptides and proteins. Researchers have confirmed these structural features through both crystallography and solution-based studies. [, ]

Q3: Can you elaborate on the significance of this compound forming a supramolecular β-sheet-like structure?

A: The ability of a pseudo-peptide containing this compound to self-assemble into a supramolecular β-sheet-like structure in its crystal form is significant. [, ] β-sheets are crucial structural motifs in many proteins, often associated with specific functions. Therefore, this finding opens avenues for designing novel materials with tailored properties mimicking those found in biological systems.

Q4: What spectroscopic techniques are commonly used to study this compound?

A: Researchers utilize vibrational spectroscopy, particularly in conjunction with Density Functional Theory (DFT) calculations, to investigate the structural properties of this compound. [] This approach helps to correlate experimental vibrational frequencies with theoretical predictions, providing insights into molecular vibrations and structural features.

Q5: Beyond its use in peptide research, are there other potential applications for this compound?

A: While the provided papers primarily focus on its role in peptide chemistry, its use as a precursor to 3-Mercaptophenylacetic acid [] suggests further applications. Thiol-containing compounds like 3-Mercaptophenylacetic acid have various applications in organic synthesis and material science. Further research is needed to explore these possibilities fully.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.